

GMI-1070 (Rivipansel): A Pan-Selectin Inhibitor for Vaso-Occlusive Crisis

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Compound of Interest

Compound Name: Rivipansel

Cat. No.: B610495

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An In-depth Technical Guide on the Discovery and Development of GMI-1070

This whitepaper provides a comprehensive technical overview of GMI-1070, a pan-selectin inhibitor later known as **rivipansel**. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of this compound for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease (SCD).

Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin, which causes red blood cells to become rigid and sickle-shaped. These deformed cells can adhere to the vascular endothelium, leading to vaso-occlusion, intense pain, and organ damage. The selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a crucial role in the initial tethering and rolling of leukocytes and sickle red blood cells on the endothelium, a key initiating step in the vaso-occlusive cascade.

GMI-1070 is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, thereby preventing the cell-cell adhesion events that trigger VOC.^[1] While it inhibits all three selectins, it shows the most potent activity against E-selectin, a key mediator of leukocyte adhesion to the activated endothelium in SCD.^{[2][3][4][5]}

Preclinical Development

In Vitro Efficacy

GMI-1070 was evaluated for its ability to inhibit the binding of selectins to their carbohydrate ligands using Enzyme-Linked Immunosorbent Assays (ELISA). The compound demonstrated a strong inhibitory effect on E-selectin, with weaker activity against P- and L-selectin.

Table 1: In Vitro Inhibitory Activity of GMI-1070

Selectin	IC50 (μM)
E-selectin	4.3
P-selectin	423
L-selectin	337

Further in vitro studies using a parallel plate flow chamber assay confirmed the potent inhibition of E-selectin-mediated rolling of human neutrophils on activated human umbilical vein endothelial cells (HUVECs).

In Vivo Efficacy in a Sick Cell Mouse Model

The efficacy of GMI-1070 in a clinically relevant setting was assessed using a humanized mouse model of sickle cell vaso-occlusion. In these studies, VOC was induced by the administration of tumor necrosis factor-alpha (TNF-α). GMI-1070, administered after the onset of the crisis, demonstrated a significant ability to reverse vaso-occlusion.

Table 2: In Vivo Efficacy of GMI-1070 in a Sick Cell Mouse Model

Parameter	Control (Vehicle)	GMI-1070 (20 mg/kg)	P-value
Microcirculatory Blood Flow (nL/sec)	237 ± 15	533 ± 58	<0.0001
Median Survival (hours)	5	> 9	0.0067

Treatment with GMI-1070 led to a dramatic improvement in microcirculatory blood flow and a significant increase in the survival of the sickle cell mice.

Clinical Development

GMI-1070, under the name **rivipansel**, advanced into clinical trials to evaluate its safety and efficacy in patients with SCD experiencing VOC.

Phase 1 Clinical Trials

Initial Phase 1 studies in healthy volunteers and stable SCD patients established the safety and pharmacokinetic profile of **rivipansel**. The treatment was well-tolerated with no severe adverse side effects reported. A key pharmacokinetic parameter is its serum half-life, which was determined to be approximately 7.4 hours in humans.

Phase 2 Clinical Trial (NCT01119833)

A randomized, double-blind, placebo-controlled Phase 2 study was conducted in 76 hospitalized SCD patients with VOC. The study evaluated the efficacy, safety, and pharmacokinetics of **rivipansel**.

Table 3: Key Outcomes of the Phase 2 Clinical Trial of **Rivipansel**

Endpoint	Placebo	Rivipansel	P-value
Mean Time to VOC Resolution (hours)	109	68	0.19
Median Time to VOC Resolution (hours)	132	69	0.19
Mean Cumulative IV Opioid Use (mg morphine equivalents)	-	Reduced by 83%	0.010

While the primary endpoint of time to VOC resolution did not reach statistical significance, clinically meaningful reductions were observed. Importantly, there was a significant reduction in the use of intravenous opioid analgesics in the **rivipansel**-treated group.

Phase 3 Clinical Trial (RESET - NCT02187003)

The Phase 3 RESET trial was a larger, randomized, placebo-controlled study that enrolled 345 SCD patients (aged 6 and older) hospitalized for VOC. The study, however, did not meet its primary endpoint of time-to-readiness for discharge or its key secondary endpoints.

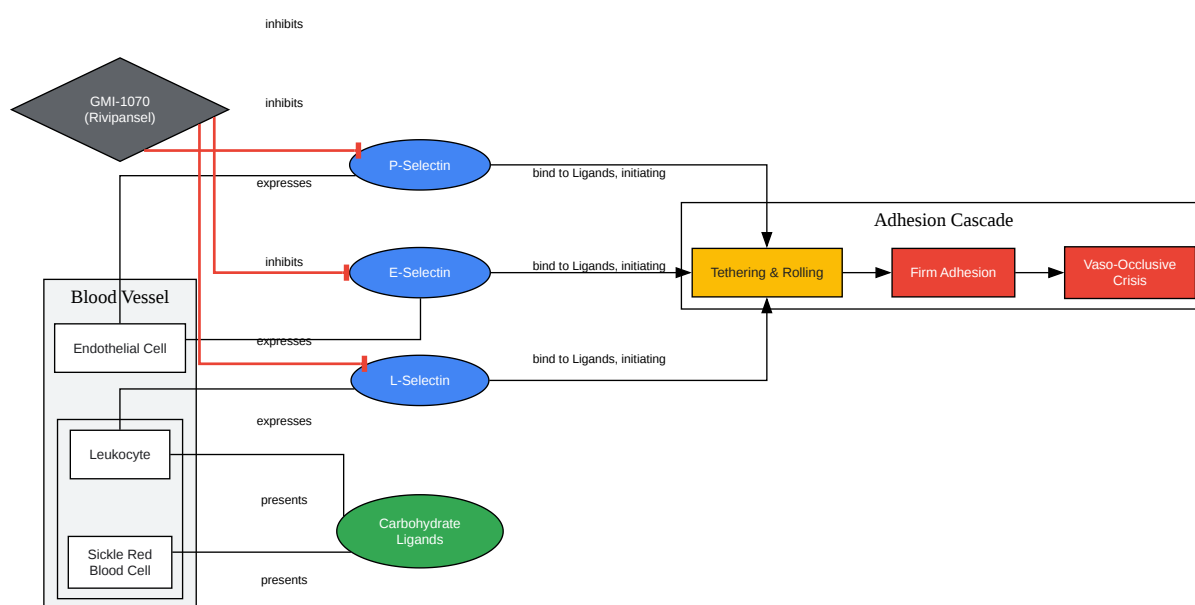
Table 4: Primary and Key Secondary Endpoints of the Phase 3 RESET Trial

Endpoint	Result
Time-to-Readiness for Discharge	Not Met
Time-to-Discharge	Not Met
Cumulative IV Opioid Consumption	Not Met
Time to Discontinuation of IV Opioids	Not Met

Despite the overall negative results, a post-hoc analysis of the RESET trial data suggested that early administration of **rivipansel** (within 26.4 hours of pain onset) was associated with a clinically meaningful reduction in the median time to readiness for discharge.

Mechanism of Action and Signaling Pathway

GMI-1070 functions by competitively inhibiting the binding of selectin molecules on the surface of endothelial cells and leukocytes to their carbohydrate ligands. This interference disrupts the initial tethering and rolling of leukocytes and sickle red blood cells along the vessel wall, a critical step in the inflammatory cascade that leads to vaso-occlusion. By blocking this interaction, GMI-1070 is thought to prevent the downstream events of firm adhesion, inflammation, and vessel blockage.



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GMI-1070 Mechanism of Action

Experimental Protocols

In Vitro Selectin Inhibition ELISA

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GMI-1070 for each of the selectins.

Methodology:

- Immobilize selectin chimeras on microtiter plates.
- Wash the plates to remove unbound selectins.
- Add serial dilutions of GMI-1070 to the wells.
- Add conjugates of biotinylated sialyl Lewis a (for E-selectin) or sialyl Lewis x (for P- and L-selectin) polyacrylamide with streptavidin/horseradish peroxidase.
- Incubate for 2 hours at room temperature.
- Wash the plates to remove unbound reagents.
- Add the peroxidase substrate, 3,3',5,5' tetramethyl benzidine, to determine the amount of bound ligand.
- Stop the enzyme reaction after 3 minutes by adding H₃PO₄.
- Measure the absorbance of light at a wavelength of 450 nm.
- Calculate the concentration of GMI-1070 required to inhibit binding by 50% (IC₅₀).

Parallel Plate Flow Chamber Assay

Objective: To model selectin-mediated cell adhesion under hydrodynamic shear force.

Methodology:

- Culture human umbilical vein endothelial cell (HUVEC) monolayers to confluence in 35-mm tissue culture dishes.
- To induce E-selectin expression, stimulate HUVECs with TNF- α (30 U/mL) for 3 hours.
- To induce P-selectin expression, use a combination of IL-4 (3 ng) and histamine (2.25 μ M).
- Perfuse a suspension of polymorphonuclear leukocytes (PMNs; 10⁶ cells/mL) containing the test compound (GMI-1070) through the parallel plate flow chamber at a shear stress of 0.9 dynes/cm².

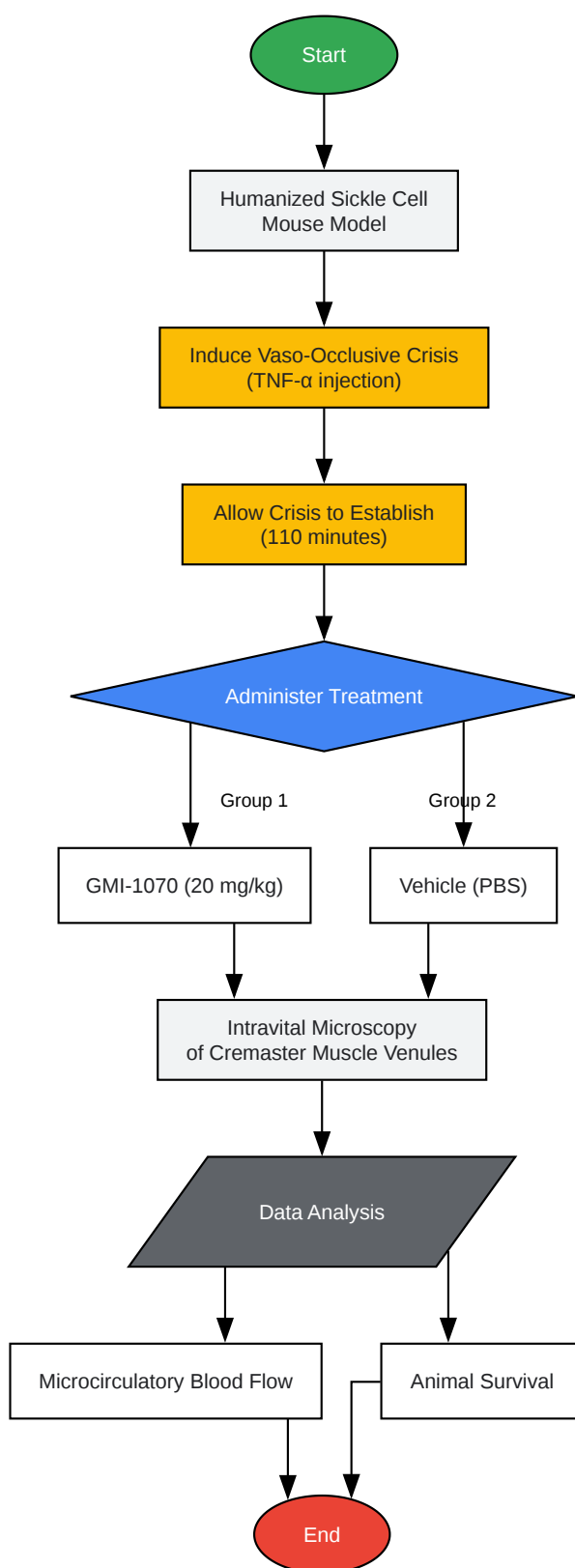
- Allow the cell suspension to flow for 3 minutes before collecting digital images.
- Quantify cell adhesion events using digital image analysis.

In Vivo Vaso-Occlusion Model in Sick Cell Mice

Objective: To evaluate the therapeutic potential of GMI-1070 to reverse an established vaso-occlusive crisis.

Methodology:

- Utilize a humanized sickle cell mouse model (e.g., Berkeley SCD mice).
- Induce a vaso-occlusive crisis by injecting TNF- α .
- Allow the vaso-occlusive process to establish for 110 minutes.
- Administer GMI-1070 (e.g., 20 mg/kg) or a vehicle control (PBS).
- Visualize venules in the cremaster muscle using a custom-designed intravital microscope with a 60x water immersion objective.
- Record and analyze leukocyte behavior (rolling, adhesion) and red blood cell velocity to determine microcirculatory blood flow.



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In Vivo Vaso-Occlusive Crisis Model Workflow

Conclusion

GMI-1070 (**rivipansel**) is a pan-selectin inhibitor with a predominant effect on E-selectin that showed promise in preclinical models of sickle cell vaso-occlusive crisis. While it demonstrated a favorable safety profile and some signals of efficacy in early-phase clinical trials, the pivotal Phase 3 RESET study did not meet its primary and key secondary endpoints. Post-hoc analyses suggest a potential benefit of early administration, which may warrant further investigation. The development of GMI-1070 has provided valuable insights into the role of selectins in the pathophysiology of SCD and has informed the design of subsequent therapeutic strategies targeting cell adhesion in this disease.

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